molecular formula C15H13F2NO4 B568778 Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 452092-31-8

Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B568778
CAS No.: 452092-31-8
M. Wt: 309.269
InChI Key: RUIZYAGCNHBFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C15H13F2NO4 . It is related to a class of compounds known as quinolones, which have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains two fluorine atoms and an ethyl ester group . The exact 3D conformer or crystal structure is not provided in the available resources .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 323.29 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, with an overall yield of 48% reported. This process is crucial for creating the compound as a base for further pharmaceutical applications (Liu Zhe, 2001). Moreover, the compound serves as a key intermediate in the synthesis of potent broad-spectrum antibacterial agents effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA), showcasing its significant role in addressing antibiotic resistance (A. Hashimoto et al., 2007).

Anticancer Assessment

This compound derivatives exhibit moderate cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma. This finding opens pathways for developing new cancer treatments by modifying the compound to enhance its cytotoxic activity (M. K. Regal et al., 2020).

Broad Antibacterial Applications

Compounds derived from this compound show moderate activity against a range of bacterial species, highlighting its importance in developing new antibacterial drugs. Such applications are vital in the ongoing fight against bacterial resistance, underscoring the compound's value in medicinal chemistry (Esra’a S. Abu-Sheaib et al., 2008).

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action are not yet fully understood. These effects can be diverse, ranging from changes in gene expression to alterations in cellular signaling pathways.

As our understanding of this compound grows, it may open up new possibilities for its use in various applications .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As with all chemicals, it should be handled with appropriate personal protective equipment, and exposure should be minimized .

Properties

IUPAC Name

ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4/c1-2-22-15(21)9-6-18(7-3-4-7)12-8(13(9)19)5-10(16)11(17)14(12)20/h5-7,20H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIZYAGCNHBFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 8-(benzyloxy)-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (3.00 g, 7.51 mmol) in THF (60 mL)-EtOH (10 mL) was hydrogenated under atmospheric pressure over 10% Pd/C (300 mg) at room temperature for 2 h. The catalyst was removed by filtration over Celite and the filtrate was concentrated in vacuo. The crude product washed with Hexane and dried to yield ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate (1.10 g, 47%) as a colorless solid.
Name
ethyl 8-(benzyloxy)-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

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